3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline
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Overview
Description
3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline is a heterocyclic compound with the molecular formula C11H9N3O and a molecular weight of 199.21 g/mol . This compound is part of the imidazoquinoline family, known for their diverse biological activities and applications in various fields, including pharmaceuticals and chemical research .
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-3-methylimidazo[4,5-f]quinoline (iq) are known to interact with the cytochrome p450 isoform cyp1a2 .
Mode of Action
For instance, IQ is metabolized by CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts .
Biochemical Pathways
It’s known that iq, a related compound, undergoes metabolic activation involving acetylation and hydroxylation .
Pharmacokinetics
It’s soluble in dmf, ethanol, and methanol , which suggests that it may have good bioavailability.
Result of Action
Related compounds like iq are known to induce formation of single-base substitutions and exon deletions, and increase cell death in vitro in a concentration-dependent manner .
Action Environment
It’s known that related compounds like iq are found in high temperature-cooked meats and tobacco smoke , suggesting that environmental factors such as diet and smoking could potentially influence its action.
Biochemical Analysis
Biochemical Properties
It is known to be soluble in DMF, Ethanol, and Methanol
Cellular Effects
Related compounds have been shown to induce mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .
Temporal Effects in Laboratory Settings
It is known to be stable at -20° C .
Metabolic Pathways
Related compounds are known to be metabolized by the cytochrome P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under appropriate conditions . The reaction proceeds through a series of steps, including cyclization and purification, to yield the desired product .
Industrial Production Methods
the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the imidazoquinoline core .
Scientific Research Applications
3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its mutagenic properties and interactions with biological macromolecules.
Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylimidazo[4,5-F]quinoline (IQ): Found in cooked meats and tobacco smoke, known for its mutagenic properties.
2-Amino-3,8-dimethylimidazo[4,5-F]quinoxaline (MeIQx): Another mutagenic compound found in cooked foods.
2-Amino-1-methyl-6-phenylimidazo[4,5-B]pyridine (PhIP): Known for its presence in cooked meats and potential carcinogenic effects.
Uniqueness
3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline is unique due to its specific structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with biological targets. This distinguishes it from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
3-methyl-1H-imidazo[4,5-f]quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15/h2-6H,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUQMXXXXPNYEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434136 |
Source
|
Record name | 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144486-08-8 |
Source
|
Record name | 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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